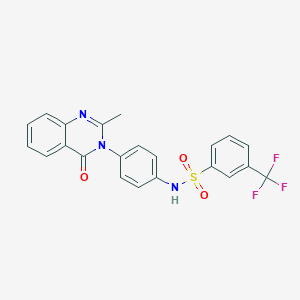

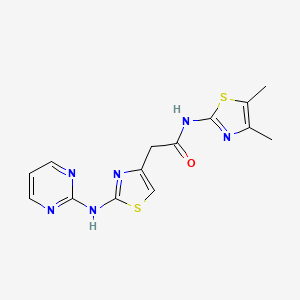

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves a two-step process . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by reacting aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. Subsequently, condensation of these intermediates with various 2-aminopyridines yields the final N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a central imidazo[1,2-a]pyridine ring with a cyclohexyl group attached. The 4-fluorophenyl substituent enhances its pharmacological properties, while the oxadiazole moiety contributes to its bioactivity .

Chemical Reactions Analysis

The compound’s reactivity profile includes interactions with enzymes and biological targets. Docking studies reveal that this compound binds well to the active site of cyclooxygenase-2 (COX-2). The SO2Me pharmacophore forms hydrogen bonds with COX-2, suggesting potential anti-inflammatory effects .

科学的研究の応用

Synthesis and Biological Assessment

- Synthesis Techniques : A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which may include compounds structurally similar to N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, has been developed. This method starts with commercially available 2-chloropyridine carboxylic acids and amidoximes, leading to a series of functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antifungal and Apoptotic Effects

- Antifungal Activity : Triazole-oxadiazole compounds, closely related to the specified chemical, have demonstrated potent antifungal effects against various Candida species. Some of these compounds also exhibit apoptotic effects on these fungi, indicating their potential as antifungal agents (Çavușoğlu et al., 2018).

Antimicrobial Properties

- Broad Antimicrobial Activity : Research on acetamides with 1,3,4-oxadiazol groups, which include similar structures to the specified compound, shows significant antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds enhances their antimicrobial effectiveness (Parikh & Joshi, 2014).

Anticancer Properties

- Cytotoxicity Against Cancer Cell Lines : Novel acetamide derivatives of 1,3,4-oxadiazole have been synthesized and tested for cytotoxicity on various cancer cell lines, indicating their potential in cancer research (Vinayak et al., 2014).

Novel Protein Inhibitors

- Inhibition of Enzymatic Activity : A compound structurally akin to the specified chemical is identified as a selective inhibitor of the five-lipoxygenase activity protein, with promising pharmacokinetic properties (Latli et al., 2015).

Anti-inflammatory Activity

- Potential in Treating Inflammation : Research on derivatives of acetamides with 1,3,4-oxadiazole shows significant anti-inflammatory activity, which might be applicable to compounds like this compound (Sunder & Maleraju, 2013).

作用機序

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide likely acts as a selective COX-2 inhibitor . By blocking COX-2, it suppresses the production of inflammatory mediators, offering a therapeutic approach for pain management and inflammation-related conditions .

特性

IUPAC Name |

N-cyclohexyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h4,7-12,16H,1-3,5-6,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZZYCZBXXWLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)

![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)

![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)

![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)

amino}cyclobutan-1-ol](/img/structure/B3014539.png)